Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol is a unique organic compound characterized by its tricyclic structure, which features a three-dimensional cage-like configuration. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. It is classified under the category of tricyclic compounds due to its structural characteristics and the presence of hydroxyl groups at the 7,7-positions.
The synthesis of Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol typically involves several key reactions:
The synthesis process generally requires careful control of reaction conditions such as temperature and pressure to optimize yields and purity. The industrial production methods are not extensively documented due to the specialized nature of this compound, but laboratory-developed synthetic routes may be adapted for larger-scale production with further optimization.
Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol has a complex molecular structure that can be represented by its canonical SMILES notation: C1CC(C2C13C=CC3C2)(O)O
. The structural formula illustrates the arrangement of carbon atoms in a tricyclic formation with two hydroxyl groups attached to the seventh carbon atoms.
Property | Data |
---|---|
CAS Number | 482581-52-2 |
Molecular Formula | C9H12O2 |
Molecular Weight | 152.19 g/mol |
IUPAC Name | Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol |
InChI | InChI=1S/C9H12O2/c10-9(11)4-3-8-2-1-6(8)5-7(8)9/h1-2,6-7,10-11H,3-5H2 |
InChI Key | QQZQSFWCSVWQTN-UHFFFAOYSA-N |
Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol can undergo various chemical reactions:
Common reagents used in these reactions include:
The major products from these reactions vary depending on specific conditions and reagents used.
The mechanism of action for Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol involves interactions with various molecular targets and pathways in biological systems. The hydroxyl groups are pivotal for reactivity as they enable the formation of hydrogen bonds with enzymes and receptors, potentially modulating biological pathways and contributing to observed effects in biological contexts.
Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol exhibits several notable physical properties:
Relevant chemical properties include:
These properties make it suitable for various applications in research and industry.
Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol has several scientific applications:
This compound's distinctive characteristics make it valuable across multiple scientific disciplines and industries, highlighting its potential for future research and application development.
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4